8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Synthetic chemistry Cross-coupling Building block diversification

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1142190-72-4) is a heterocyclic building block comprising a partially saturated quinoline core with a bromine atom at the 8-position and a carboxylic acid group at the 6-position. Its molecular formula is C₁₀H₁₀BrNO₂ with a molecular weight of 256.10 g/mol.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B14802154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)C(=O)O)Br)NC1
InChIInChI=1S/C10H10BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14)
InChIKeyVBPNPGNRWXWZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid – Chemical Identity, Scaffold Class, and Procurement-Relevant Specifications


8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1142190-72-4) is a heterocyclic building block comprising a partially saturated quinoline core with a bromine atom at the 8-position and a carboxylic acid group at the 6-position. Its molecular formula is C₁₀H₁₀BrNO₂ with a molecular weight of 256.10 g/mol . The compound belongs to the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1,6-THQ) scaffold class, which has been validated as a critical chemotype for MCL-1 inhibition and serves as a versatile intermediate for HCV NS3 protease inhibitor programs [1][2]. Commercially, the compound is available at ≥98% purity (HPLC) with recommended storage at 2–8°C under dry, sealed conditions .

Why 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


The 8-bromo substituent and 6-carboxylic acid are not interchangeable functional-group decorations. The bromine atom at C8 serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) that are geometrically and electronically inaccessible with the C8-H parent scaffold [1]. In biological contexts, the C8-bromo group is not a passive placeholder: within a single tripeptide conjugate series, C8-Br delivered an EC₅₀ of 5 nM versus 19 nM for C8-Me, 14 nM for C8-F, and approximately 6 nM for C8-Cl in an HCV replicon assay, despite all four analogs sharing an enzymatic IC₅₀ of 7 nM [2]. Conversely, in the EPAC1 inhibitor series, addition of a C8-bromo to a 5,7-dibromo scaffold reduced target inhibition from 88.3% to 46.0%, demonstrating that the C8 position is a context-dependent activity switch rather than a generic substituent [3]. Simply substituting a non-brominated or differently halogenated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid will alter both synthetic tractability and target-engagement profiles in a quantitatively unpredictable manner.

Quantitative Differentiation Evidence: 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid vs. Closest Analogs


C8-Bromo as a Synthetic Cross-Coupling Handle: Enables Derivatization Inaccessible to the C8-H Parent Scaffold

The C8-bromo substituent on 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that cannot be performed on the non-halogenated parent compound 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (C8-H). In a directly analogous system, 6-bromo-1,2,3,4-tetrahydroquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline were converted to the corresponding 6-phenyl and 6,8-diphenyl tetrahydroquinolines via Pd-catalyzed Suzuki coupling with phenylboronic acids in high yields under standard conditions [1]. This reactivity is absent in the C8-H analog, which requires alternative, often lower-yielding, functionalization strategies. The presence of the 6-carboxylic acid group further distinguishes this scaffold from simpler 8-bromo-tetrahydroquinoline (CAS 937640-02-3), which lacks the carboxylate handle for amide bond formation or further elaboration .

Synthetic chemistry Cross-coupling Building block diversification

C8-Bromo vs. C8-Fluoro, C8-Chloro, and C8-Methyl: Superior Cellular Antiviral Potency Demonstrated in a Single Conjugate Series

In a systematic structure–activity relationship study of linear tripeptide inhibitors of the HCV NS3 protease, the C8 position of the quinoline P2 moiety was substituted with H, methyl, fluoro, chloro, and bromo groups. All halogenated analogs (C8-F, C8-Cl, C8-Br) displayed equipotent enzymatic inhibition (IC₅₀ = 7 nM). However, cellular potency in the HCV replicon assay diverged markedly: the C8-bromo derivative (compound 26) achieved an EC₅₀ of 5 nM, representing the first single-digit nanomolar activity observed for this inhibitor class. By comparison, the C8-chloro analog (25) had an EC₅₀ of approximately 6 nM, the C8-fluoro analog (24) showed an EC₅₀ of approximately 14 nM (2-fold less potent than C8-Br), and the C8-methyl reference (23) exhibited an EC₅₀ of 19 nM (approximately 4-fold less potent) [1]. These data were generated within a single study using identical assay protocols, enabling direct cross-comparison. It should be noted that the C8-bromo derivative showed reduced oral bioavailability (F = 11%) compared to the C8-methyl analog (F = 56%), indicating a potency–PK trade-off that must be managed in lead optimization [1].

Antiviral drug discovery HCV NS3 protease Cellular potency Halogen SAR

C8-Bromo Addition to 5,7-Dibromo Scaffold Causes ~2.5-Fold Reduction in EPAC1 Inhibition: Position-Selective Activity Modulation

In a focused SAR study of N-formyl tetrahydroquinoline analogs as EPAC1 inhibitors, the effect of incremental bromine substitution was directly quantified. The 5,7-dibromo analog CE3F4 inhibited EPAC1 activity by 58.1% at 10 μM and 88.3% at 50 μM. The monobromo analog 6 (5-Br only) showed 15.8% inhibition at 10 μM and 42.0% at 50 μM. Critically, addition of a third bromine at the C8 position (compound 8, 5,7,8-tribromo) reduced inhibition to 23.6% at 10 μM and 46.0% at 50 μM [1]. This represents a ~2.5-fold reduction in activity relative to CE3F4 at the higher concentration. The non-brominated parent analog 3 (R1 = H, R2 = H) showed only 5.3% inhibition at 10 μM and 5.0% at 50 μM [1]. These data demonstrate that the C8 position is a critical determinant of EPAC1 target engagement: bromination at C5 and C7 is activating, while further bromination at C8 is deleterious.

EPAC1 inhibition cAMP signaling Bromine position SAR Cardiac hypertrophy

Physicochemical Differentiation: Molecular Weight, Halogen Bonding Capacity, and Lipophilicity vs. 8-Fluoro and 8-Chloro Analogs

The identity of the C8 halogen imposes distinct physicochemical properties on the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold. The 8-bromo derivative (C₁₀H₁₀BrNO₂, MW 256.10) is substantially heavier than its 8-chloro (C₁₀H₁₀ClNO₂, MW 211.64), 8-fluoro (C₁₀H₁₀FNO₂, MW 195.19), and 8-unsubstituted (C₁₀H₁₁NO₂, MW 177.20) counterparts . The van der Waals radius of bromine (1.85 Å) is larger than chlorine (1.75 Å) and fluorine (1.47 Å), creating greater steric bulk at the C8 position. Bromine also possesses a larger, more polarizable σ-hole than chlorine, endowing it with superior halogen-bond donor capacity, which can strengthen interactions with carbonyl oxygens, carboxylates, and π-systems in protein binding sites [1]. The increased lipophilicity conferred by bromine (Hansen π constant for Br ≈ +0.86 vs. Cl ≈ +0.71 vs. F ≈ +0.14) can enhance passive membrane permeability but may also reduce aqueous solubility relative to the fluoro and chloro analogs.

Physicochemical properties Halogen bonding Lead optimization Drug-likeness

Evidence-Backed Application Scenarios for 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in Drug Discovery and Chemical Biology


MCL-1 Inhibitor Lead Generation: 1-Sulfonylated-1,6-THQ Chemotype Elaboration

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has been validated as a readily accessible MCL-1 inhibitor chemotype, with 1-sulfonylation producing inhibitors that target the BH3-binding groove [1]. The 8-bromo variant provides a synthetic handle at the C8 position for further diversification via cross-coupling, enabling exploration of the p2 pocket region identified as critical for potency enhancement (>73-fold improvement achieved through sulfonyl optimization) [1]. This scenario is directly supported by the synthetic cross-coupling evidence in Section 3, Evidence Item 1.

Antiviral Protease Inhibitor Optimization: C8-Bromo as the Potency-Maximizing Substituent

When incorporated into linear tripeptide inhibitors of HCV NS3 protease, the C8-bromo quinoline P2 moiety delivered the highest cellular potency (EC₅₀ = 5 nM) among all C8-substituents tested (Me, F, Cl, Br) [2]. This makes 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid the preferred building block for constructing P2 quinoline fragments in antiviral protease inhibitor programs, with the caveat that downstream PK optimization (oral bioavailability) will be required [2]. Supported by Section 3, Evidence Item 2.

EPAC1 Chemical Probe Development: Exploiting Position-Dependent Bromine SAR

The EPAC1 SAR study demonstrates that bromine substitution pattern—not merely presence—determines target inhibition potency [3]. 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid enables systematic exploration of how C8 functionalization (via cross-coupling or direct substitution) affects EPAC1 vs. EPAC2 selectivity, building on the observation that C8-bromo addition modulates activity by ~2-fold [3]. This scenario is grounded in Evidence Item 3 of Section 3.

Focused Library Synthesis via Parallel Cross-Coupling at C8

The C8-bromo substituent on the 6-carboxylic acid scaffold is ideally positioned for parallel Suzuki–Miyaura diversification to generate arrays of 8-aryl/heteroaryl-1,2,3,4-tetrahydroquinoline-6-carboxylic acids. This strategy has been demonstrated on closely related 6-bromo and 6,8-dibromo tetrahydroquinolines, which were converted to phenyl derivatives in high yield under standard Pd-catalyzed conditions [4]. The 6-COOH provides a secondary handle for amide coupling, enabling two-dimensional library construction from a single building block. Supported by Section 3, Evidence Item 1.

Quote Request

Request a Quote for 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.